2,3-Dibromo-1,1,1,2-tetrafluoropropane

Vue d'ensemble

Description

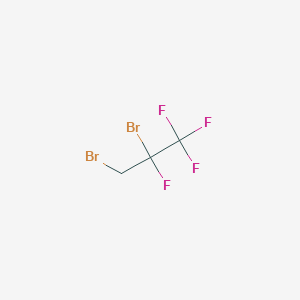

2,3-Dibromo-1,1,1,2-tetrafluoropropane is a halogenated hydrocarbon with the molecular formula C3H2Br2F4 This compound is characterized by the presence of bromine and fluorine atoms attached to a propane backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-1,1,1,2-tetrafluoropropane typically involves halogenation reactions where propane is subjected to bromination and fluorination processes. The reaction conditions include the use of bromine (Br2) and fluorine (F2) gases under controlled temperatures and pressures to achieve the desired substitution pattern on the propane molecule.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The use of catalysts and specific reaction conditions tailored to optimize the halogenation reactions is crucial for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Dibromo-1,1,1,2-tetrafluoropropane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in the formation of simpler hydrocarbons.

Substitution: Substitution reactions involve the replacement of one or more halogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, and alcohols.

Reduction Products: Alkanes and alkenes.

Substitution Products: Halogenated hydrocarbons with different halogen atoms or functional groups.

Applications De Recherche Scientifique

2,3-Dibromo-1,1,1,2-tetrafluoropropane has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Studied for its pharmacological properties and potential therapeutic uses.

Industry: Employed in the development of advanced materials and chemical processes.

Mécanisme D'action

2,3-Dibromo-1,1,1,2-tetrafluoropropane is similar to other halogenated hydrocarbons such as 2,3-Dibromo-1,1,1-trifluoropropane and 2,3-Dibromo-1,1,1,3-tetrafluoropropane. its unique combination of bromine and fluorine atoms gives it distinct chemical properties and potential applications. The presence of two bromine atoms and two fluorine atoms on the propane backbone differentiates it from other compounds in this class.

Comparaison Avec Des Composés Similaires

2,3-Dibromo-1,1,1-trifluoropropane

2,3-Dibromo-1,1,1,3-tetrafluoropropane

1,2-Dibromo-1H,1H-perfluoropropane

This comprehensive overview highlights the significance of 2,3-Dibromo-1,1,1,2-tetrafluoropropane in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Activité Biologique

2,3-Dibromo-1,1,1,2-tetrafluoropropane (CAS Number: 12001-28-4) is a halogenated compound that has garnered attention for its potential biological activity and environmental implications. This article explores its biological effects, toxicity profiles, and relevant case studies to provide a comprehensive understanding of this compound's impact on health and the environment.

This compound is characterized by the following chemical structure and properties:

- Molecular Formula : C3H2Br2F4

- Molecular Weight : 267.85 g/mol

- Physical State : Colorless liquid

- Boiling Point : Approximately 60°C

Toxicological Profile

The biological activity of this compound is primarily defined by its toxicity. Key findings include:

- Acute Toxicity : The compound is classified as toxic via inhalation and dermal exposure. Symptoms of overexposure can include dizziness, nausea, and respiratory distress .

- Reproductive Toxicity : There are warnings associated with potential reproductive harm when exposed to significant quantities of the compound .

- Organ Damage : Specific target organ toxicity has been observed in laboratory settings, indicating that it may cause damage to organs upon single exposure .

Case Study 1: Inhalation Exposure

A study conducted on laboratory animals demonstrated that inhalation of high concentrations of this compound resulted in significant respiratory distress and neurological symptoms. The findings suggest a dose-dependent relationship between exposure levels and severity of symptoms .

Case Study 2: Dermal Exposure

Research involving dermal exposure highlighted that prolonged contact with the skin could lead to irritation and systemic toxicity. A notable case involved workers in a manufacturing setting who experienced skin burns after accidental spills .

Environmental Impact

The environmental implications of this compound are significant due to its classification as an ozone-depleting substance. Regulatory frameworks such as the Montreal Protocol have targeted similar compounds for reduction or elimination due to their harmful effects on atmospheric ozone levels .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Toxicological Effects | Environmental Impact |

|---|---|---|---|

| This compound | 12001-28-4 | High acute toxicity; organ damage | Ozone-depleting potential |

| 1,2-Dibromo-1,1,2,2-tetrafluoroethane | 124-73-2 | Moderate toxicity; skin irritation | Lower ozone depletion potential |

| Bromohexafluoropropane | Not available | Severe respiratory effects | Significant ozone depletion |

Propriétés

IUPAC Name |

2,3-dibromo-1,1,1,2-tetrafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br2F4/c4-1-2(5,6)3(7,8)9/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJGTNQHWCNXJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80663096 | |

| Record name | 2,3-Dibromo-1,1,1,2-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-92-1 | |

| Record name | 2,3-Dibromo-1,1,1,2-tetrafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=421-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromo-1,1,1,2-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.